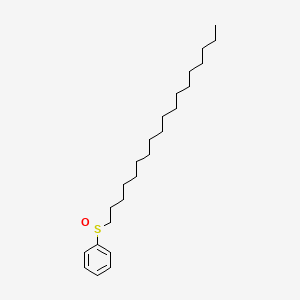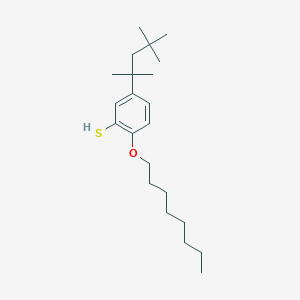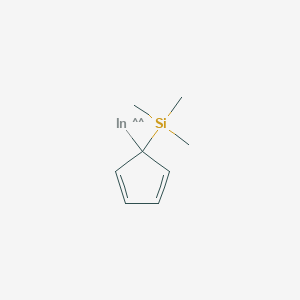
Acetic acid--10-iododecan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–10-iododecan-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and 10-iododecan-1-ol. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a long-chain iodinated alcohol. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-iododecan-1-ol typically involves the iodination of decanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the decanol chain. The resulting 10-iododecan-1-ol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of acetic acid–10-iododecan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The iodination and esterification steps are carefully monitored and controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–10-iododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodinated carbon can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 10-iododecanoic acid or 10-iododecanal.
Reduction: Formation of decane.
Substitution: Formation of compounds like 10-azidodecan-1-ol or 10-cyanodecan-1-ol.
Aplicaciones Científicas De Investigación
Acetic acid–10-iododecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving membrane biology due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Comparación Con Compuestos Similares
Similar Compounds
10-iododecan-1-ol: Shares the iodinated long-chain alcohol structure but lacks the acetic acid moiety.
Acetic acid: Contains the acetic acid functional group but lacks the long-chain iodinated alcohol structure.
10-bromodecan-1-ol: Similar structure with bromine instead of iodine.
Uniqueness
Acetic acid–10-iododecan-1-ol is unique due to the combination of the acetic acid and iodinated long-chain alcohol functional groups. This dual functionality imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that require both hydrophilic and hydrophobic characteristics.
Propiedades
| 114461-03-9 | |
Fórmula molecular |
C12H25IO3 |
Peso molecular |
344.23 g/mol |
Nombre IUPAC |
acetic acid;10-iododecan-1-ol |
InChI |
InChI=1S/C10H21IO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) |
Clave InChI |
REZDHQLTPTXYOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CCCCCI)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)





